Cas no 28987-47-5 (2-Butoxy-4-fluoro-1-nitrobenzene)
2-Butoxy-4-fluoro-1-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Butoxy-4-fluoro-1-nitrobenzene
- Benzene, 2-butoxy-4-fluoro-1-nitro-
- BS-22190
- DTXSID80611895
- SCHEMBL10477058
- 28987-47-5
- CS-0208955
- AKOS015888559
- MFCD19684088
-
- MDL: MFCD19684088
- Inchi: 1S/C10H12FNO3/c1-2-3-6-15-10-7-8(11)4-5-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3
- InChI Key: KFNYFOBLEIPMEZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OCCCC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 213.08012141g/mol
- Monoisotopic Mass: 213.08012141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55Ų
2-Butoxy-4-fluoro-1-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088088-100g |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 95% | 100g |
$400.00 | 2023-09-02 | |
| TRC | B695278-100mg |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695278-250mg |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B695278-500mg |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B695278-1g |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279625-5g |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 96% | 5g |
¥734.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279625-25g |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 96% | 25g |
¥2002.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279625-100g |
2-Butoxy-4-fluoro-1-nitrobenzene |
28987-47-5 | 96% | 100g |
¥4680.00 | 2024-05-20 | |
| 1PlusChem | 1P002VJS-5g |
Benzene, 2-butoxy-4-fluoro-1-nitro- |
28987-47-5 | 96% | 5g |
$183.00 | 2025-02-19 | |
| 1PlusChem | 1P002VJS-25g |
Benzene, 2-butoxy-4-fluoro-1-nitro- |
28987-47-5 | 96% | 25g |
$418.00 | 2025-02-19 |
2-Butoxy-4-fluoro-1-nitrobenzene Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Butoxy-4-fluoro-1-nitrobenzene
2-Butoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-47-5): A Comprehensive Guide
2-Butoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-47-5) is a specialized organic compound that has garnered attention in various industrial and research applications. This fluoro-nitro aromatic compound is known for its unique chemical properties, making it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a butoxy group, a fluoro substituent, and a nitro group, contributes to its reactivity and versatility.
The compound is often utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Researchers are increasingly interested in 2-Butoxy-4-fluoro-1-nitrobenzene due to its potential role in developing new drug candidates and crop protection agents. Its ability to undergo various chemical transformations, such as nucleophilic substitution and reduction reactions, makes it a key building block in organic synthesis.
One of the trending topics in the chemical community is the search for eco-friendly synthetic routes. 2-Butoxy-4-fluoro-1-nitrobenzene has been studied in the context of green chemistry, where researchers aim to minimize waste and reduce the use of hazardous reagents. This aligns with the growing demand for sustainable chemical processes, a hot topic in both academic and industrial settings.
In terms of physical properties, 2-Butoxy-4-fluoro-1-nitrobenzene typically appears as a yellow to light brown crystalline solid. It is soluble in common organic solvents like ethanol, acetone, and dichloromethane, but has limited solubility in water. These properties make it suitable for use in various organic reactions and formulation processes.
The compound's stability under normal conditions and its compatibility with a range of other chemicals contribute to its widespread use. However, like many nitroaromatic compounds, it should be handled with care to avoid unnecessary exposure. Proper storage in a cool, dry place away from direct sunlight is recommended to maintain its integrity over time.
Recent advancements in analytical chemistry techniques have made it easier to characterize and quantify 2-Butoxy-4-fluoro-1-nitrobenzene in various matrices. Techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to ensure the purity and quality of this compound, especially when used in sensitive applications like pharmaceutical synthesis.
The global market for specialized chemical intermediates like 2-Butoxy-4-fluoro-1-nitrobenzene has been growing steadily. This growth is driven by increasing demand from the pharmaceutical sector and the continuous development of new agrochemical formulations. Manufacturers are focusing on improving production processes to meet the rising demand while maintaining high purity standards.
From a regulatory perspective, 2-Butoxy-4-fluoro-1-nitrobenzene is generally considered safe for use when proper handling procedures are followed. However, users should always consult the latest safety data sheets and comply with local regulations regarding chemical handling and disposal. The compound's environmental fate and potential ecological impact are areas of ongoing research.
In the context of drug discovery, derivatives of 2-Butoxy-4-fluoro-1-nitrobenzene have shown promise in various biological applications. The presence of both electron-withdrawing (nitro group) and electron-donating (butoxy group) substituents on the aromatic ring creates interesting electronic properties that can be exploited in medicinal chemistry. This has led to increased research interest in recent years.
For researchers working with 2-Butoxy-4-fluoro-1-nitrobenzene, understanding its spectroscopic properties is crucial. The compound exhibits characteristic absorption bands in UV-Vis spectroscopy and distinctive peaks in infrared spectroscopy, which can be used for identification and quality control purposes. These analytical features make it relatively straightforward to monitor in complex reaction mixtures.
The future outlook for 2-Butoxy-4-fluoro-1-nitrobenzene appears promising, particularly as new applications continue to emerge in materials science and specialty chemicals. Its unique combination of substituents offers opportunities for creating novel materials with specific electronic or optical properties. Researchers are exploring its potential in areas such as organic electronics and advanced materials.
When sourcing 2-Butoxy-4-fluoro-1-nitrobenzene, quality assurance is paramount. Reputable suppliers typically provide comprehensive analytical data, including HPLC chromatograms and NMR spectra, to verify the compound's identity and purity. This level of documentation is particularly important for research and development applications where consistency is critical.
In conclusion, 2-Butoxy-4-fluoro-1-nitrobenzene (CAS No. 28987-47-5) represents an important building block in modern chemical synthesis. Its versatile nature and potential applications across multiple industries make it a compound of significant interest. As research continues and new uses are discovered, this chemical intermediate is likely to maintain its relevance in the evolving landscape of specialty chemicals.
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